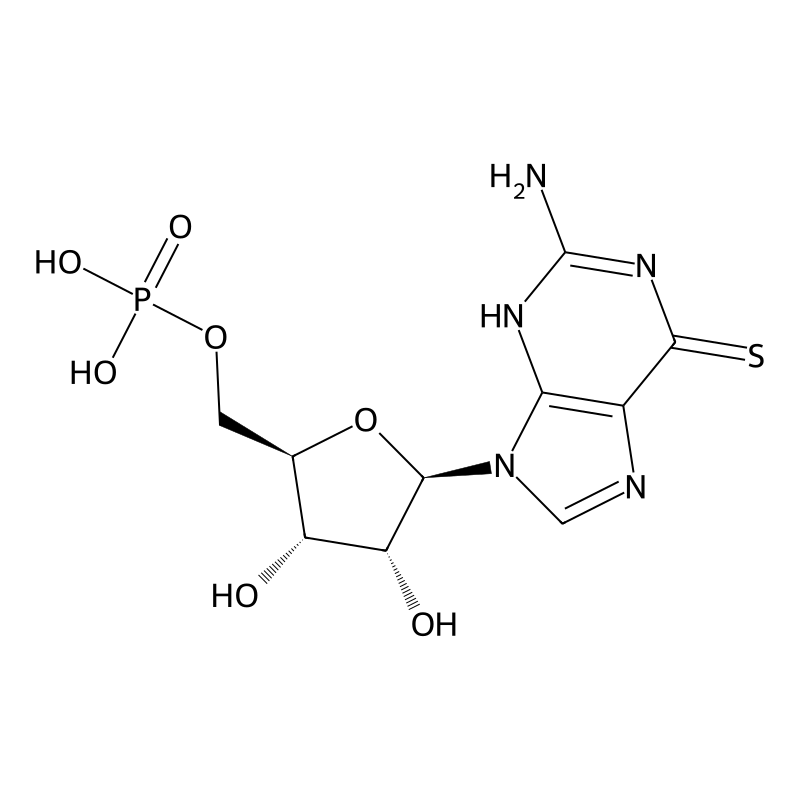

6-Thioguanosine monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Thioguanosine monophosphate (6-TGMP, CAS 15867-02-4) is the critical first-stage active nucleotide metabolite of thiopurine drugs such as 6-mercaptopurine and 6-thioguanine. Structurally, it features a thio-substitution at the 6-position of the guanine ring, which fundamentally alters its enzymatic processing and binding affinities compared to natural guanosine monophosphate (GMP). In industrial and advanced research procurement, 6-TGMP is primarily sourced as a high-purity analytical standard for therapeutic drug monitoring (TDM) via LC-MS/MS, and as a direct substrate or product reference in enzymatic assays targeting the purine salvage pathway, particularly for NUDT15 characterization [1].

Research Fit

Key gateway metabolite for 6-TG activation and nucleotide metabolism studies

Distinct metabolic fate from 6-MP/TIMP pathway supports pathway-specific research

Procuring the nucleobase 6-thioguanine (6-TG) as a substitute for 6-TGMP introduces a severe experimental bottleneck: 6-TG is a prodrug that strictly requires intracellular conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to become active. In HGPRT-deficient cell lines or specific in vitro enzymatic models, 6-TG is functionally inert, making the direct procurement of 6-TGMP essential to bypass this upstream dependency [1]. Furthermore, substituting 6-TGMP with natural GMP fails in structural and kinetic assays, as the 6-thio modification specifically dictates the altered binding kinetics, UV absorbance, and steric interactions required to study thiopurine resistance mechanisms and mutant enzyme specificities [2].

Substitution Risk

6‑TG requires HGPRT for activation; resistance models may not convert prodrug into active nucleotide

TIMP methylation produces a potent purine synthesis inhibitor, while TGMP DNA incorporation drives a different cytotoxic mechanism

TGMP and its analogs cannot be replaced by unphosphorylated thiopurines when HGPRT is limiting or absent

References

- [1] 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells, Journal of Medicinal Chemistry, 2022.

- [2] Mutations at serine 37 in mouse guanylate kinase confer resistance to 6-thioguanine, Protein Engineering, Design and Selection, 2009.

Precursor Suitability for Cell-Permeable Prodrug Synthesis

In the development of next-generation thiopurine therapies, synthesizing prodrugs directly from the 6-thioguanine (6-TG) nucleobase fails to bypass intracellular resistance mechanisms. Utilizing 6-TGMP as the direct synthetic precursor allows chemists to apply phosphate-masking groups (such as cycloSaligenyl or 4-acetyloxybenzyl), creating cell-permeable monophosphate prodrugs. These 6-TGMP-derived prodrugs successfully restore antiproliferative activity in HGPRT-deficient, thiopurine-resistant cell lines by directly delivering the monophosphate payload [1].

| Evidence Dimension | Precursor suitability for resistance-bypassing prodrugs |

| Target Compound Data | 6-TGMP (Serves as the direct scaffold for phosphate-masked prodrugs that bypass HGPRT) |

| Comparator Or Baseline | 6-Thioguanine (6-TG) (Lacks the phosphate group, cannot be formulated into monophosphate-delivering prodrugs) |

| Quantified Difference | 6-TGMP precursors enable the synthesis of prodrugs that restore cytotoxicity in resistant models where 6-TG is completely inactive. |

| Conditions | Chemical synthesis of cycloSaligenyl-derivatized prodrugs and subsequent in vitro evaluation. |

Procurement of 6-TGMP is essential for medicinal chemists requiring a pre-phosphorylated scaffold to synthesize advanced, resistance-evading thiopurine derivatives.

vs. 6‑TG ineffective at 1 mM

Reproducibility in LC-MS/MS Therapeutic Drug Monitoring (TDM)

Clinical research laboratories require absolute reproducibility when quantifying thiopurine metabolites in patient erythrocytes. Utilizing high-purity 6-TGMP as a direct analytical standard enables precise chromatographic resolution from di- and triphosphate forms (6-TGDP and 6-TGTP). Compared to relying on crude enzymatic digestion to measure 'total 6-TGNs,' direct calibration with 6-TGMP ensures exact mass-to-charge (m/z 378.0 -> 212.0) quantification, eliminating the high inter-assay variability associated with indirect measurement methods [1].

| Evidence Dimension | Reproducibility and purity-linked usability in TDM |

| Target Compound Data | High-purity 6-TGMP standard (Enables direct, specific LC-MS/MS calibration for the monophosphate fraction) |

| Comparator Or Baseline | Total 6-TGN measurement via crude digestion (Conflates mono-, di-, and triphosphates, reducing assay precision) |

| Quantified Difference | Direct 6-TGMP calibration provides absolute molar quantification of the specific metabolite, drastically reducing inter-assay variability. |

| Conditions | LC-MS/MS quantification of erythrocyte lysates in clinical pharmacokinetics. |

Sourcing pure 6-TGMP is a strict requirement for diagnostic and pharmacokinetic labs needing reproducible calibration standards for therapeutic drug monitoring.

Vₘₐₓ 31–59 nmol/min/mg

(comparable to TIMP)

Mainstream Laboratory Workflow Fit for NUDT15 Assays

The pharmacogenetic profiling of NUDT15—an enzyme that hydrolyzes active 6-thio-GTP to inactive 6-TGMP—is a mainstream workflow in personalized medicine. To accurately determine the catalytic efficiency of NUDT15 variants, researchers must quantify the exact rate of product formation. Sourcing 6-TGMP as the verified product reference allows for rapid, reproducible validation of HPLC or colorimetric assay workflows, providing a reliable baseline that cannot be achieved using natural GMP due to significant differences in retention times and UV absorbance spectra (λmax ~342 nm for 6-TGMP) [1].

| Evidence Dimension | Mainstream laboratory workflow fit for enzymatic profiling |

| Target Compound Data | 6-TGMP (Exact structural match for the NUDT15 hydrolysis product, ensuring accurate standard curves) |

| Comparator Or Baseline | Natural GMP (Lacks the 6-thio modification, resulting in mismatched chromatographic and spectrophotometric properties) |

| Quantified Difference | 6-TGMP provides the exact UV absorbance and retention time needed to quantify NUDT15 activity, whereas GMP is analytically invisible at the target wavelength. |

| Conditions | In vitro enzymatic hydrolysis assays for wild-type and mutant NUDT15. |

Procurement of 6-TGMP is non-negotiable for labs establishing standardized NUDT15 screening assays, as natural nucleotides cannot serve as accurate optical or chromatographic surrogates.

(p = 0.01)

vs. 6‑TG not effective

Precursor for Resistance-Evading Prodrug Synthesis

6-TGMP is a direct starting material for medicinal chemists developing cell-permeable thiopurine prodrugs. By utilizing the pre-phosphorylated scaffold, researchers can synthesize derivatives that bypass HGPRT deficiency, a primary mechanism of thiopurine resistance in leukemia and breast cancer models [1].

LC-MS/MS Calibration for Therapeutic Drug Monitoring

In clinical pharmacokinetic workflows, 6-TGMP is utilized as an absolute reference standard. It enables the precise chromatographic separation and mass spectrometric quantification of the monophosphate fraction from complex erythrocyte lysates, ensuring high reproducibility in patient monitoring assays [2].

Product Reference for NUDT15 Enzymatic Profiling

6-TGMP is essential for laboratories conducting pharmacogenetic screening of NUDT15. As the direct product of NUDT15-mediated hydrolysis of 6-thio-GTP, procuring pure 6-TGMP allows for the generation of accurate standard curves based on its unique UV absorbance profile, facilitating the rapid characterization of mutant enzyme kinetics [3].

Application Fit Matrix

References

- [1] 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells, Journal of Medicinal Chemistry, 2022.

- [2] Biotransformation of 6-thioguanine in inflammatory bowel disease patients, British Journal of Clinical Pharmacology, 2006.

- [3] NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine, Cancer Research, 2016.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types